molecular formula C18H16O2S2 B12489409 Methyl 2-benzyl-2-phenyl-1,3-dithiole-4-carboxylate

Methyl 2-benzyl-2-phenyl-1,3-dithiole-4-carboxylate

Cat. No.: B12489409
M. Wt: 328.5 g/mol
InChI Key: LLSIZJHNEKXLHW-UHFFFAOYSA-N
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Description

Methyl 2-benzyl-2-phenyl-1,3-dithiole-4-carboxylate is an organic compound that belongs to the class of dithiole derivatives These compounds are characterized by the presence of a 1,3-dithiole ring, which is a five-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-benzyl-2-phenyl-1,3-dithiole-4-carboxylate typically involves the reaction of methyl phenylsulfonyl acetate with benzyl chloride in the presence of a base such as potassium tert-butoxide (t-BuOK) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB). The reaction is carried out under solid-liquid phase transfer conditions without the use of a solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzyl-2-phenyl-1,3-dithiole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiole ring to a thiol or disulfide.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as the use of Lewis acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.

Scientific Research Applications

Methyl 2-benzyl-2-phenyl-1,3-dithiole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-benzyl-2-phenyl-1,3-dithiole-4-carboxylate involves its interaction with molecular targets through its dithiole ring and aromatic groups. These interactions can affect various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-benzyl-3-phenyl-2-dithiole-4-carboxylate
  • 2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone
  • Indole derivatives

Uniqueness

Methyl 2-benzyl-2-phenyl-1,3-dithiole-4-carboxylate is unique due to its specific combination of a dithiole ring with benzyl and phenyl groups. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C18H16O2S2

Molecular Weight

328.5 g/mol

IUPAC Name

methyl 2-benzyl-2-phenyl-1,3-dithiole-4-carboxylate

InChI

InChI=1S/C18H16O2S2/c1-20-17(19)16-13-21-18(22-16,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3

InChI Key

LLSIZJHNEKXLHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(S1)(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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